(2S)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate (2S)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic and optically active L-isomer of ofloxacin with antibacterial activity. Levofloxacin diffuses through the bacterial cell wall and acts by inhibiting DNA gyrase (bacterial topoisomerase II), an enzyme required for DNA replication, RNA transcription, and repair of bacterial DNA. Inhibition of DNA gyrase activity leads to blockage of bacterial cell growth.
Levofloxacin is a third generation fluoroquinolone that is widely used in the treatment of mild-to-moderate respiratory and urinary tract infections due to sensitive organisms. Levofloxacin has been linked to rare instances of clinically apparent hepatic injury marked by a short latency period and a hepatocellular pattern of enzyme elevations, similar to what has been described with ciprofloxacin.
Levofloxacin, also known as (S)-ofloxacin or levaquin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Levofloxacin is a drug which is used for the treatment of bacterial conjunctivitis caused by susceptible strains of the following organisms: corynebacterium species, staphylococus aureus, staphylococcus epidermidis, streptococcus pneumoniae, streptococcus (groups c/f/g), viridans group streptococci, acinetobacter lwoffii, haemophilus influenzae, serratia marcescens. Levofloxacin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Levofloxacin has been found in human prostate tissue, and has also been detected in multiple biofluids, such as feces, blood, and cerebrospinal fluid. Levofloxacin is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 100986-85-4
VCID: VC0532946
InChI: InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol

(2S)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

CAS No.: 100986-85-4

Inhibitors

VCID: VC0532946

Molecular Formula: C18H20FN3O4

Molecular Weight: 361.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate - 100986-85-4

CAS No. 100986-85-4
Product Name (2S)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
IUPAC Name (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Standard InChIKey GSDSWSVVBLHKDQ-JTQLQIEISA-N
Isomeric SMILES C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[NH+](CC4)C)F)C(=O)[O-]
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[NH+](CC4)C)F)C(=O)[O-]
Appearance Solid powder
Colorform Light yellowish -white to yellow-white crystal or crystalline powder
Needles from ethanol + ethyl ethe
Melting Point 225-227C
225-227 °C (decomposes)
Physical Description Solid
Description Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic and optically active L-isomer of ofloxacin with antibacterial activity. Levofloxacin diffuses through the bacterial cell wall and acts by inhibiting DNA gyrase (bacterial topoisomerase II), an enzyme required for DNA replication, RNA transcription, and repair of bacterial DNA. Inhibition of DNA gyrase activity leads to blockage of bacterial cell growth.
Levofloxacin is a third generation fluoroquinolone that is widely used in the treatment of mild-to-moderate respiratory and urinary tract infections due to sensitive organisms. Levofloxacin has been linked to rare instances of clinically apparent hepatic injury marked by a short latency period and a hepatocellular pattern of enzyme elevations, similar to what has been described with ciprofloxacin.
Levofloxacin, also known as (S)-ofloxacin or levaquin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Levofloxacin is a drug which is used for the treatment of bacterial conjunctivitis caused by susceptible strains of the following organisms: corynebacterium species, staphylococus aureus, staphylococcus epidermidis, streptococcus pneumoniae, streptococcus (groups c/f/g), viridans group streptococci, acinetobacter lwoffii, haemophilus influenzae, serratia marcescens. Levofloxacin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Levofloxacin has been found in human prostate tissue, and has also been detected in multiple biofluids, such as feces, blood, and cerebrospinal fluid. Levofloxacin is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Sparingly soluble
Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water
>54.2 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Anhydrous, Levofloxacin
Levaquin
Levofloxacin
Levofloxacin Anhydrous
Ofloxacin, (S)-Isomer
Quixin
Vapor Pressure 9.8X10-13 mm Hg at 25 °C (est)
Reference 1: Charfi O, Lakhoua G, Sahnoun R, Badri T, Daghfous R, El Aidli S, Kastalli S, Zaïem A. DRESS Syndrome Following Levofloxacin Exposure With Positive Patch-test. Therapie. 2015 Nov-Dec;70(6):547-9. doi: 10.2515/therapie/2015046. Epub 2015 Aug 3. Review. PubMed PMID: 26238129.
2: Lu ZK, Yuan J, Li M, Sutton SS, Rao GA, Jacob S, Bennett CL. Cardiac risks associated with antibiotics: azithromycin and levofloxacin. Expert Opin Drug Saf. 2015 Feb;14(2):295-303. doi: 10.1517/14740338.2015.989210. Epub 2014 Dec 10. Review. PubMed PMID: 25494485; PubMed Central PMCID: PMC4404501.
3: Stockmann C, Hillyard B, Ampofo K, Spigarelli MG, Sherwin CM. Levofloxacin inhalation solution for the treatment of chronic Pseudomonas aeruginosa infection among patients with cystic fibrosis. Expert Rev Respir Med. 2015 Feb;9(1):13-22. doi: 10.1586/17476348.2015.986469. Epub 2014 Nov 24. Review. PubMed PMID: 25417708.
4: Lazicka-Gałecka M, Gałecki T, Szaflik JP. [A review of safety and efficacy of levofloxacin 0.5% ophthalmic solution in the treatment of external ocular infections and in prophylaxis of postoperative endophthalmitis]. Klin Oczna. 2015;117(2):123-9. Review. Polish. PubMed PMID: 26638552.
5: Levine C, Trivedi A, Thung SN, Perumalswami PV. Severe ductopenia and cholestasis from levofloxacin drug-induced liver injury: a case report and review. Semin Liver Dis. 2014 May;34(2):246-51. doi: 10.1055/s-0034-1375964. Epub 2014 May 31. Review. PubMed PMID: 24879988.
6: Ye CL, Liao GP, He S, Pan YN, Kang YB, Zhang ZY. Levofloxacin and proton pump inhibitor-based triple therapy versus standard triple first-line therapy for Helicobacter pylori eradication. Pharmacoepidemiol Drug Saf. 2014 May;23(5):443-55. doi: 10.1002/pds.3581. Epub 2014 Feb 21. Review. PubMed PMID: 24677603.
7: Xiao SP, Gu M, Zhang GX. Is levofloxacin-based triple therapy an alternative for first-line eradication of Helicobacter pylori? A systematic review and meta-analysis. Scand J Gastroenterol. 2014 May;49(5):528-38. doi: 10.3109/00365521.2014.887765. Epub 2014 Mar 11. Review. PubMed PMID: 24611790.
8: Stockmann C, Sherwin CM, Ampofo K, Spigarelli MG. Development of levofloxacin inhalation solution to treat Pseudomonas aeruginosa in patients with cystic fibrosis. Ther Adv Respir Dis. 2014 Feb;8(1):13-21. doi: 10.1177/1753465813508445. Epub 2013 Dec 10. Review. PubMed PMID: 24334337.
9: Gao CH, Yu LS, Zeng S, Huang YW, Zhou Q. Personalized therapeutics for levofloxacin: a focus on pharmacokinetic concerns. Ther Clin Risk Manag. 2014 Mar 27;10:217-27. doi: 10.2147/TCRM.S59079. eCollection 2014. Review. PubMed PMID: 24707182; PubMed Central PMCID: PMC3972025.
10: Rafat C, Debrix I, Hertig A. Levofloxacin for the treatment of pyelonephritis. Expert Opin Pharmacother. 2013 Jun;14(9):1241-53. doi: 10.1517/14656566.2013.792805. Epub 2013 Apr 24. Review. PubMed PMID: 23614756.
11: Di Caro S, Fini L, Daoud Y, Grizzi F, Gasbarrini A, De Lorenzo A, Di Renzo L, McCartney S, Bloom S. Levofloxacin/amoxicillin-based schemes vs quadruple therapy for Helicobacter pylori eradication in second-line. World J Gastroenterol. 2012 Oct 28;18(40):5669-78. doi: 10.3748/wjg.v18.i40.5669. Review. PubMed PMID: 23155306; PubMed Central PMCID: PMC3484334.
12: Parra-Riffo H, Lemus-Peñaloza J. Severe levofloxacin-induced hypoglycaemia: a case report and literature review. Nefrologia. 2012 Jul 17;32(4):546-7. doi: 10.3265/Nefrologia.pre2012.Feb.11248. Review. English, Spanish. PubMed PMID: 22806298.
13: Torres A, Liapikou A. Levofloxacin for the treatment of respiratory tract infections. Expert Opin Pharmacother. 2012 Jun;13(8):1203-12. doi: 10.1517/14656566.2012.688952. Review. PubMed PMID: 22594848.
14: Levofloxacin revisited. Med Lett Drugs Ther. 2011 Jul 11;53(1368):55. Review. PubMed PMID: 21738109.
15: Wernicke AG, Swistel AJ, Parashar B, Myskowski PL. Levofloxacin-induced radiation recall dermatitis: a case report and a review of the literature. Clin Breast Cancer. 2010 Oct 1;10(5):404-6. doi: 10.3816/CBC.2010.n.054. Review. PubMed PMID: 20920986.
16: Noreddin AM, Elkhatib WF. Levofloxacin in the treatment of community-acquired pneumonia. Expert Rev Anti Infect Ther. 2010 May;8(5):505-14. doi: 10.1586/eri.10.35. Review. PubMed PMID: 20455679.
17: Liu HH. Safety profile of the fluoroquinolones: focus on levofloxacin. Drug Saf. 2010 May 1;33(5):353-69. doi: 10.2165/11536360-000000000-00000. Review. PubMed PMID: 20397737.
18: Mirone V. [From cystitis to bacterial prostatitis: experience with levofloxacin]. Infez Med. 2009 Dec;17 Suppl 5:29-35. Review. Italian. PubMed PMID: 20424534.
19: Pea F. [PK/PD profile and post-marketing surveillance of levofloxacin]. Infez Med. 2009 Dec;17 Suppl 5:13-22. Review. Italian. PubMed PMID: 20424532.
20: Blasi F. [Therapeutic experience with levofloxacin in pneumonia and COPD]. Infez Med. 2009 Dec;17 Suppl 5:23-8. Review. Italian. PubMed PMID: 20424533.
PubChem Compound 149096
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator